molecular formula C14H11ClO2S B373821 2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid CAS No. 13421-05-1

2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid

Cat. No.: B373821
CAS No.: 13421-05-1
M. Wt: 278.8g/mol
InChI Key: JNEXCGRYJXXNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid is an organic compound with the molecular formula C14H11ClO2S. It is characterized by the presence of a chloro group, a phenylsulfanyl group, and an acetic acid moiety attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid typically involves the reaction of 5-chloro-2-iodobenzoic acid with phenylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the chloro group may facilitate binding to certain receptors or proteins, modulating their function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloro-2-phenylsulfanylphenyl)acetic acid is unique due to the presence of both a chloro group and a phenylsulfanyl group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13421-05-1

Molecular Formula

C14H11ClO2S

Molecular Weight

278.8g/mol

IUPAC Name

2-(5-chloro-2-phenylsulfanylphenyl)acetic acid

InChI

InChI=1S/C14H11ClO2S/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)

InChI Key

JNEXCGRYJXXNOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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